2,3-Pgp - 2679-48-3

2,3-Pgp

Catalog Number: EVT-1565911
CAS Number: 2679-48-3
Molecular Formula: C46H96O11P2
Molecular Weight: 887.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

2,3-Phosphatidylglycerol is synthesized from phosphatidylglycerol phosphate through enzymatic reactions in various organisms, including bacteria and eukaryotes. It can also be derived from the dephosphorylation of phosphatidylglycerol phosphate by specific synthases in organisms like Escherichia coli .

Classification

2,3-Phosphatidylglycerol belongs to the class of glycerophospholipids, which are a subclass of phospholipids characterized by a glycerol backbone, two fatty acid tails, and a phosphate group. Glycerophospholipids are essential components of biological membranes and play critical roles in cell signaling and membrane dynamics.

Synthesis Analysis

Methods

The synthesis of 2,3-phosphatidylglycerol typically involves several steps, including the formation of its precursor, phosphatidylglycerol phosphate. The most common method includes:

  1. Starting Materials: Glycerol-3-phosphate and fatty acyl-CoA.
  2. Enzymatic Reactions: The reaction is catalyzed by enzymes such as glycerol-3-phosphate acyltransferase, which facilitates the esterification of fatty acids to the glycerol backbone.
  3. Dephosphorylation: The resulting phosphatidylglycerol phosphate undergoes dephosphorylation to yield 2,3-phosphatidylglycerol.

Technical Details

The synthesis can be monitored using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of 2,3-phosphatidylglycerol consists of:

  • A glycerol backbone.
  • Two fatty acid chains esterified to the first and second hydroxyl groups of glycerol.
  • A phosphate group attached to the third hydroxyl group.

Data

The chemical formula for 2,3-phosphatidylglycerol is typically represented as C15H29O8PC_{15}H_{29}O_8P, with a molecular weight of approximately 348.36 g/mol. The compound exhibits a characteristic amphiphilic nature due to its hydrophilic phosphate head and hydrophobic fatty acid tails.

Chemical Reactions Analysis

Reactions

2,3-Phosphatidylglycerol participates in various biochemical reactions:

  1. Lipid Metabolism: It can be converted into other phospholipids through acylation or deacylation reactions.
  2. Membrane Dynamics: It interacts with proteins involved in membrane fusion and transport processes.

Technical Details

The reactivity of 2,3-phosphatidylglycerol can be studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to analyze its interactions with other biomolecules .

Mechanism of Action

Process

The mechanism of action for 2,3-phosphatidylglycerol primarily involves:

  1. Membrane Stabilization: It contributes to the structural integrity of cellular membranes.
  2. Signal Transduction: It acts as a precursor for signaling molecules that regulate various cellular processes.

Data

Research indicates that alterations in the levels of 2,3-phosphatidylglycerol can affect membrane fluidity and influence the activity of membrane-bound proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish oil at room temperature.
  • Solubility: Soluble in organic solvents like chloroform and methanol but insoluble in water.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.
  • Reactivity: Can undergo hydrolysis and transesterification reactions.

Relevant analyses often include determining melting points, boiling points, and specific rotation values using standard laboratory techniques .

Applications

Scientific Uses

2,3-Phosphatidylglycerol has several applications in scientific research:

  1. Cell Biology: Used as a model compound to study membrane dynamics and lipid-protein interactions.
  2. Pharmaceutical Research: Investigated for its potential role in drug delivery systems due to its amphiphilic properties.
  3. Biotechnology: Employed in the development of biosensors and lipid-based nanoparticles for therapeutic applications.
Introduction to P-glycoprotein (Pgp) in Multidrug Resistance [2] [9]

Biological Significance of Pgp in Cellular Efflux Mechanisms

Pgp is a 170-kDa transmembrane glycoprotein organized into two symmetrical halves, each containing six α-helical transmembrane domains (TMDs) and one nucleotide-binding domain (NBD). The TMDs form a hydrophobic central cavity that recognizes diverse substrates, while the NBDs hydrolyze ATP to power conformational changes essential for efflux [2] [5]. The transport cycle follows the "alternating access" model:

  • Substrate binding in the inward-facing conformation (high-affinity state within the membrane bilayer or cytoplasm)
  • ATP binding-induced dimerization of NBDs
  • Conformational shift to an outward-facing state
  • Substrate release extracellularly [2] [4]

Pgp’s broad substrate specificity encompasses chemotherapeutics (vincristine, doxorubicin), immunosuppressants (cyclosporine), antibiotics, and endogenous compounds (cortisol, bilirubin). Substrates typically share lipophilicity, cationic charge, and molecular weights of 300–2000 Da [5] [7]. Statistical analysis of Pgp-interacting compounds reveals they are significantly larger, more lipophilic, and less polar than non-substrates, with molecular fragments like 2-methoxyphenol enhancing binding affinity [7].

Table 1: Tissue Distribution and Physiological Roles of Pgp

Tissue/LocationExpression SiteBiological Function
Intestinal EpitheliumApical membrane of enterocytesLimits oral drug absorption by effluxing substrates into lumen
Blood-Brain BarrierLuminal membrane of capillariesRestricts CNS penetration of neurotoxins and drugs
Liver HepatocytesCanalicular membraneMediates biliary excretion of drugs and toxins
Renal Proximal TubulesApical brush borderSecretes substrates into urine for elimination
Adrenal Glands/PlacentaCortex/syncytiotrophoblastProtects endocrine tissues; limits fetal drug exposure

Pgp expression at these critical pharmacological barriers reduces systemic drug bioavailability and tissue penetration. For example, Pgp knockout mice show 3- to 10-fold increased brain accumulation of ivermectin and digoxin, confirming its neuroprotective role [2] [8]. Age-related Pgp decline at the BBB, particularly in males, may contribute to higher CNS drug sensitivity in elderly patients [8].

Historical Context of Pgp Discovery and Early Characterization

Pgp was discovered in 1976 by Juliano and Ling while investigating chemoresistance in Chinese hamster ovary cells. They identified a surface phosphoglycoprotein (later named P-glycoprotein) overexpressed in colchicine-resistant lines, correlating with reduced intracellular drug accumulation [3] [9]. Key milestones include:

  • 1979–1983: Human MDR1 gene cloned and mapped to chromosome 7q21.1, revealing 29 exons spanning 209.6 kb [6] [9]
  • 1986: Functional characterization confirming ATP-dependent drug efflux using reconstituted Pgp proteoliposomes [5]
  • 2009: First high-resolution X-ray structure of mouse Pgp (3G5U), revealing an inward-facing conformation with a central drug-binding pocket lined by aromatic residues [2] [4]

Early research established Pgp as the prototypical ABC transporter linked to MDR. Seminal studies showed that transfection of sensitive cells with MDR1 cDNA conferred resistance to vinblastine, actinomycin D, and anthracyclines. This resistance was reversible using calcium channel blockers like verapamil—the first identified Pgp inhibitors [3] [10].

Table 2: Key Discoveries in Pgp Research

YearDiscoverySignificance
1976Identification of surface glycoprotein in resistant cellsEstablished Pgp as a biomarker of MDR
1985Human MDR1 gene cloningEnabled genetic analysis of Pgp in cancers
1987Verapamil inhibition of Pgp functionProof-of-concept for MDR reversal strategies
1998Generation of Mdr1a/1b knockout miceConfirmed Pgp’s role in pharmacokinetics and neuroprotection
2009Mouse Pgp crystal structure (3G5U)Revealed drug-binding cavity architecture

Role of Pgp in Cancer Multidrug Resistance (MDR) Pathogenesis

Pgp overexpression in tumors drives MDR by reducing intracellular chemotherapeutic accumulation. Its expression is regulated by:

  • Transcriptional pathways: NF-κB, YB-1, and p53 bind the ABCB1 promoter, while Wnt/β-catenin signaling enhances expression [3] [10].
  • Post-transcriptional control: MicroRNAs like miR-200c (downregulates Pgp via ZEB1 inhibition) and miR-27a (upregulates Pgp via RKIP suppression) fine-tune expression [3] [6].
  • Epigenetic modifications: Hypermethylation of ABCB1 promoters in colorectal cancer reduces Pgp, increasing carcinogen susceptibility [3].

Pgp’s clinical impact varies by cancer type:

  • Intrinsic MDR: High baseline Pgp in gastrointestinal, renal, and liver cancers correlates with poor initial chemotherapy response [3] [10].
  • Acquired MDR: Relapsed leukemias/lymphomas show Pgp upregulation after chemotherapy exposure [6] [10].

Table 3: Pgp Expression in Human Cancers and Clinical Impact

Cancer TypePgp Expression PatternClinical Correlation
Acute Myeloid Leukemia30% at diagnosis; >80% at relapseReduced complete remission rates; shorter survival
Colorectal CarcinomaReduced in early adenomas; elevated in metastasesEarly carcinogenesis promotion; chemoresistance in late stages
Hepatocellular CarcinomaConstitutively high in 40–60% of tumorsResistance to sorafenib/doxorubicin
Breast CancerElevated in drug-resistant subtypesAssociation with metastasis and recurrence

Strategies to overcome Pgp-mediated MDR include:

  • Nanocarriers: Liposomal doxorubicin or polymeric nanoparticles evade efflux by bypassing Pgp recognition or delivering Pgp inhibitors concurrently [10].
  • Small-molecule inhibitors: Three generations developed (verapamil → valspodar → tariquidar), though clinical efficacy remains limited by toxicity or pharmacokinetic interactions [6] [10].
  • Transcriptional modulation: NF-κB inhibitors like bortezomib indirectly suppress ABCB1 expression [3].

Recent advances focus on nanoparticle-mediated co-delivery of chemotherapeutics and Pgp-silencing RNAs (e.g., anti-miR-27a). This approach reduced tumor Pgp activity by 70% in glioblastoma models, restoring temozolomide sensitivity [10].

Properties

CAS Number

2679-48-3

Product Name

2,3-Pgp

IUPAC Name

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl (2-hydroxy-3-phosphonooxypropyl) hydrogen phosphate

Molecular Formula

C46H96O11P2

Molecular Weight

887.2 g/mol

InChI

InChI=1S/C46H96O11P2/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-53-35-46(36-57-59(51,52)56-34-45(47)33-55-58(48,49)50)54-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-47H,11-36H2,1-10H3,(H,51,52)(H2,48,49,50)

InChI Key

TZXJQSKPTCRGCA-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyms

2,3-diphytanyl-sn-glycerol-1-phospho-3'-sn-glycerol 1'-phosphate
2,3-PGP

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.